Welcome to the BenchChem Online Store!
molecular formula C10H13ClN2O B1365015 N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide CAS No. 86847-83-8

N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide

Cat. No. B1365015
M. Wt: 212.67 g/mol
InChI Key: AURRUSCTIJAPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07998952B2

Procedure details

TEA (6.78 mL, 48.6 mmol) was added to a suspension of 2-amino-5-chloropyridine (5.00 g, 38.9 mmol) in DCM (75 mL). The resulting solution was cooled to 0° C. and a solution of 2,2-dimethylpropanoyl chloride (5.74 mL, 46.7 mmol) in DCM (10.0 mL) was added dropwise over a 5 min period. The resulting mixture was allowed to stir at rt for 1 h. The reaction mixture was then transferred to a separatory funnel and washed with a saturated aqueous solution of NaHCO3. The organic solution was dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography to give N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide (8.0 g, 40 mmol, 99%). LCMS (FA): m/z=215.1 (M+H).
[Compound]
Name
TEA
Quantity
6.78 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[CH3:9][C:10]([CH3:15])([CH3:14])[C:11](Cl)=[O:12]>C(Cl)Cl>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:11](=[O:12])[C:10]([CH3:15])([CH3:14])[CH3:9])=[N:3][CH:4]=1

Inputs

Step One
Name
TEA
Quantity
6.78 mL
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.74 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then transferred to a separatory funnel
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40 mmol
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.